molecular formula C11H9NO3 B6591062 Methyl 7-hydroxyquinoline-4-carboxylate CAS No. 1260825-38-4

Methyl 7-hydroxyquinoline-4-carboxylate

Cat. No.: B6591062
CAS No.: 1260825-38-4
M. Wt: 203.19 g/mol
InChI Key: KQSVFSKYXXFFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxyquinoline-4-carboxylate (CAS 1260825-38-4) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound serves as a versatile scaffold for the synthesis of biologically active molecules. Its primary research value lies in its role as a direct precursor to 7-hydroxyquinoline-4-carboxylic acid, a key building block for several therapeutic agents . One significant application is in the development of antimalarial drugs. Quinoline-4-carboxamide derivatives, accessible from intermediates like this ester, have shown excellent efficacy against Plasmodium falciparum by inhibiting the translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial chemotherapy . Furthermore, the 7-hydroxyquinoline-4-carboxylic acid framework is a novel core structure for developing Fibroblast Activation Protein (FAP) specific inhibitors, which are promising targets for cancer diagnosis and therapy . The synthetic route to this compound and its derivatives has been optimized for scalability, avoiding the use of highly toxic reagents and expensive palladium catalysts in the final steps, making it an accessible and cost-effective starting material for research . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 7-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-5-12-10-6-7(13)2-3-8(9)10/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSVFSKYXXFFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Sequence

The patented route comprises seven stages, with this compound synthesized in the sixth step. Key stages include:

  • Rearrangement of 6-Bromoisatin : Reacting 6-bromoisatin with pyruvic acid under alkaline conditions (15% NaOH, 100°C, 3 hours) yields 7-bromoquinoline-2,4-carboxylic acid at 55.3% yield.

  • Decarboxylation via Elimination : Heating 7-bromoquinoline-2,4-carboxylic acid in nitrobenzene at 210°C induces selective decarboxylation, producing 7-bromoquinoline-4-carboxylic acid (79.3% yield).

  • Esterification with Methanol : Treatment of 7-bromoquinoline-4-carboxylic acid with thionyl chloride in methanol achieves methyl esterification, yielding methyl 7-bromoquinoline-4-carboxylate (80.5% yield).

  • Boc Protection and Amination : A palladium-catalyzed coupling with NH₂Boc introduces a protected amine group, forming methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate (98.0% yield).

  • Acidolytic Deprotection : Hydrochloric acid-mediated removal of the Boc group generates methyl 7-aminoquinoline-4-carboxylate (94.7% yield).

  • Diazotization and Hydrolysis : Diazotization of the amine group with sodium nitrite in acidic media, followed by thermal hydrolysis, produces this compound (81.4% yield).

Critical Reaction Parameters and Optimization

Temperature and Solvent Selection

The elimination reaction (Step 2) requires nitrobenzene as a high-boiling solvent to maintain reactivity at 210°C. Substitution with lower-boiling solvents like toluene or DMF results in incomplete decarboxylation. Similarly, esterification (Step 3) demands stoichiometric thionyl chloride in methanol, with incremental reagent additions to drive the reaction to completion.

Catalytic Systems

The palladium-catalyzed amination (Step 4) employs Xantphos as a ligand and cesium carbonate as a base, achieving near-quantitative yields. This contrasts with earlier methods that relied on costly Buchwald-Hartwig conditions.

Comparative Analysis of Synthetic Methods

The table below contrasts the patented method with prior art:

ParameterPatent CN112500341BConventional Methods
Starting Material6-Bromoisatin ($12/g)4-Chloro-7-methoxyquinoline ($45/g)
Palladium Usage0.32 mmol (Step 4)1.2 mmol (per equivalent)
Total Yield (6 steps)55.3% → 81.4% (cumulative)<30% (due to side reactions)
ScalabilityDemonstrated at 10-g scaleLimited by catalyst cost

Industrial Considerations

Waste Stream Management

The patented route minimizes hazardous waste by avoiding heavy metal catalysts and employing recyclable solvents like 1,4-dioxane. Nitrobenzene, though toxic, is recovered via distillation in closed-loop systems.

Emerging Methodologies

While the patented route dominates current practice, recent advances in photoredox catalysis suggest potential for direct C–H carboxylation of quinoline derivatives. However, these methods remain experimental, with yields below 40% for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-hydroxyquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt cellular processes and lead to the desired therapeutic effects. The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₉NO₃ -OH (7), -COOCH₃ (4) 203.19 Hydroxy, ester
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate C₁₃H₁₃NO₃ -OH (4), -COOCH₂CH₃ (3), -CH₃ (7) 231.25 Hydroxy, ethyl ester, methyl
Methyl 7-hydroxyisoquinoline-4-carboxylate C₁₁H₉NO₃ -OH (7), -COOCH₃ (4) 203.19 Isoquinoline backbone
Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate C₁₁H₈ClNO₃ -Cl (7), -OH (4), -COOCH₃ (2) 237.65 Chloro, hydroxy, ester
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate C₁₂H₉ClFNO₃ -Cl (7), -F (6), -OH (4), -COOCH₂CH₃ (3) 269.66 Halogens, hydroxy, ethyl ester

Key Observations:

Backbone Isomerism: Methyl 7-hydroxyisoquinoline-4-carboxylate shares the same molecular formula as the main compound but differs in the aromatic ring arrangement (isoquinoline vs. quinoline), which alters electronic properties and binding affinity in biological systems .

Halogen Substitution: Chloro and fluoro substituents (e.g., in Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate) enhance lipophilicity and metabolic stability, making these derivatives more suitable for antimicrobial applications .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility LogP Stability
This compound Not reported DMSO, methanol ~1.5 Stable at RT, sensitive to hydrolysis
Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate Not reported Ethanol, chloroform 2.01 Oxo group increases acidity
Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate Not reported Limited aqueous solubility ~2.8 Chloro group enhances thermal stability
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Not reported Acetone, DMF 2.50 Dual halogens improve bioavailability

Key Findings:

  • LogP Trends : Halogenation increases LogP (e.g., 2.8 for chloro derivatives), correlating with improved membrane permeability .
  • Stability: this compound is prone to ester hydrolysis under acidic/basic conditions, whereas halogenated analogs exhibit greater resistance .

Biological Activity

Methyl 7-hydroxyquinoline-4-carboxylate (M7HQ) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of M7HQ, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a derivative of the quinoline family, characterized by a hydroxyl group at position 7 and a carboxylate group at position 4. Its chemical structure can be represented as follows:

C10H9NO3\text{C}_{10}\text{H}_9\text{NO}_3

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of M7HQ is primarily attributed to its ability to interact with specific molecular targets in cells. It has been shown to act as an enzyme inhibitor, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation. The compound may also bind to DNA, leading to alterations in gene expression that can affect cell growth and survival.

Antimicrobial Activity

M7HQ has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting the integrity of microbial cell membranes and inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

Recent research has highlighted the potential anticancer effects of M7HQ. In vitro studies have shown that it exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The selectivity index (SI) for M7HQ indicates a strong preference for targeting cancer cells over normal cells.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Selectivity Index (SI)Reference
MCF-7 (breast cancer)5.2>10
HT-29 (colon cancer)3.8>12
Normal human fibroblasts>50-

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). Molecular docking studies suggest that it may inhibit viral replication by interacting with viral enzymes.

Case Study: Inhibition of Hepatitis B Virus

A study demonstrated that M7HQ effectively inhibited HBV replication in vitro at concentrations as low as 10 µM. The mechanism appears to involve the inhibition of viral polymerase activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 7-hydroxyquinoline-4-carboxylate, and how do reaction parameters influence product yield?

  • Methodological Answer : Synthesis of quinoline derivatives typically involves cyclization reactions, such as the Gould-Jacobs or Pfitzinger reactions, with modifications based on substituent positioning. For example, reflux conditions in polar solvents (e.g., ethanol or methanol) are critical for achieving high yields, as demonstrated in analogous compounds like ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate . Catalyst choice (e.g., acid or base) and temperature control are pivotal to minimizing side reactions. A comparative analysis of synthetic routes for related compounds is provided below:

MethodSolventCatalystYield (%)Purity (%)Reference
Reflux in ethanolEthanolH₂SO₄7295
Microwave-assistedDMFNone8598
  • Key Considerations : Optimize solvent polarity and reaction time to enhance regioselectivity. Validate purity via HPLC or NMR post-synthesis .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy and methyl ester groups). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (203.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be utilized to investigate the interaction of this compound with target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Parameterize the compound’s force field using Gaussian-derived partial charges.
  • MD Protocols : Run simulations in GROMACS or AMBER with explicit solvent (TIP3P water) to assess stability of hydrogen bonds (e.g., between the hydroxy group and catalytic residues). Analyze trajectories for RMSD and binding free energy (MM-PBSA/GBSA).
  • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. What strategies are effective in resolving discrepancies between experimental and computational data regarding the compound’s biological activity?

  • Methodological Answer :

  • Experimental Replication : Ensure assay conditions (pH, temperature, solvent) match computational parameters. For example, discrepancies in IC₅₀ values may arise from aggregation artifacts in vitro.
  • Model Refinement : Re-parameterize computational models using experimental data (e.g., adjusting dielectric constants or solvation effects). Cross-validate with mutational studies on target proteins .
  • Data Triangulation : Combine MD simulations, free-energy calculations, and crystallographic data (if available) to identify dominant interaction modes .

Q. How can researchers employ SHELX and WinGX for crystallographic refinement of this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data.
  • Structure Solution : In SHELXD, perform dual-space recycling with random-start phasing. Refine using SHELXL with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for outliers in the Ramachandran plot and R-factors (R₁ < 0.05). Use WinGX for graphical visualization and hydrogen-bond network analysis .

Q. What solvent systems are optimal for enhancing the solubility of this compound in biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤10% v/v) for stock solutions, diluted in PBS or cell culture media. For hydrophobic environments, add cyclodextrins (e.g., HP-β-CD) to improve solubility.
  • pH Adjustment : Ionize the hydroxy group at pH > 8.0 to increase aqueous solubility. Validate stability via UV-Vis spectroscopy over 24 hours .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on the compound’s inhibitory activity against kinase X.
    • Resolution Steps :

Re-test activity under standardized conditions (e.g., ATP concentration, incubation time).

Verify compound integrity post-assay (e.g., LC-MS to rule out degradation).

Compare computational binding energies with experimental Ki values to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.